molecular formula C14H13N7O B2858341 N,N-Bis(1H-1,2,3-benzotriazol-1-ylmethyl)hydroxylamine CAS No. 28539-14-2

N,N-Bis(1H-1,2,3-benzotriazol-1-ylmethyl)hydroxylamine

Cat. No. B2858341
Key on ui cas rn: 28539-14-2
M. Wt: 295.306
InChI Key: YHGUQKPPLHWKNV-UHFFFAOYSA-N
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Patent
US05441563

Procedure details

To a stirred solution of 1-(hydroxymethyl)benzotriazole (44.8 parts) in 375 parts of methanol at room temperature was added 10.4 parts of hydroxylamine hydrochloride. The reaction mixture was stirred at room temperature for about five hours and then placed in a freezer for about six hours. The precipitated white solid was filtered, washed with cold water and dried in vacuo (in presence of phosphorus pentoxide). The dried product, m.p. 175°-7° C. (reported m.p. 173°-4° C.), 24 parts: was identified as N,N-bis (benzotriazol-1-yl methyl) hydroxylamine (54.2% yield) by 1H and 13C NMR spectral analysis.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
O[CH2:2][N:3]1[C:7]2[CH:8]=[CH:9][CH:10]=[CH:11][C:6]=2[N:5]=[N:4]1.Cl.[NH2:13][OH:14]>CO>[N:3]1([CH2:2][N:13]([CH2:2][N:3]2[C:7]3[CH:8]=[CH:9][CH:10]=[CH:11][C:6]=3[N:5]=[N:4]2)[OH:14])[C:7]2[CH:8]=[CH:9][CH:10]=[CH:11][C:6]=2[N:5]=[N:4]1 |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OCN1N=NC2=C1C=CC=C2
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.NO
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for about five hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
placed in a freezer for about six hours
Duration
6 h
FILTRATION
Type
FILTRATION
Details
The precipitated white solid was filtered
WASH
Type
WASH
Details
washed with cold water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried in vacuo (in presence of phosphorus pentoxide)

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
N1(N=NC2=C1C=CC=C2)CN(O)CN2N=NC1=C2C=CC=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 54.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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